LogP Differentiation: 6-Fluoro Substitution Reduces Lipophilicity Compared to 5-Fluoro and 4-Fluoro Regioisomers
The XLogP3 value of 3-bromo-2-chloro-6-fluoroaniline (CAS 1702023-23-1) is 2.7 [1]. Comparative analysis of computed LogP values for three regioisomeric 3-bromo-2-chloro-X-fluoroanilines reveals that the 6-fluoro isomer exhibits lower lipophilicity than both the 5-fluoro isomer (LogP 2.9, CAS 187929-81-3) and the 4-fluoro isomer (LogP 3.0, CAS TBD) [2]. This reduced LogP is attributed to the ortho-fluorine's proximity to the amino group, which enhances local polarity and hydrogen-bonding capacity.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | LogP = 2.7 |
| Comparator Or Baseline | 3-Bromo-2-chloro-5-fluoroaniline (LogP 2.9); 3-Bromo-2-chloro-4-fluoroaniline (LogP 3.0) |
| Quantified Difference | ΔLogP = −0.2 to −0.3 (6-F isomer is 0.2–0.3 log units less lipophilic) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2024.11.20 release) [1], [2] |
Why This Matters
Lower lipophilicity at equivalent molecular weight can translate to improved aqueous solubility and reduced non-specific protein binding, which are favorable for pharmaceutical lead optimization.
- [1] PubChem Compound Summary for CID 99770082, 3-Bromo-2-chloro-6-fluoroaniline. Property: XLogP3 = 2.7. https://pubchem.ncbi.nlm.nih.gov/compound/3-bromo-2-chloro-6-fluoroaniline View Source
- [2] PubChem Compound Summary for CID 2797097, 3-Bromo-2-chloro-5-fluoroaniline. Property: XLogP3 = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/2797097 (accessed April 2026). LogP for 4-fluoro isomer estimated using ChemAxon/MarvinSketch predictions available through ChemSpider. View Source
